molecular formula C12H18O3S B12593552 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- CAS No. 494794-58-0

2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)-

Cat. No.: B12593552
CAS No.: 494794-58-0
M. Wt: 242.34 g/mol
InChI Key: BLJNFPVZYXMNFI-UHFFFAOYSA-N
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Description

2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further substituted with two methyl groups and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethyl-2-butanol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the phenylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-butanol: A structurally similar alcohol without the phenylsulfonyl group.

    Phenylsulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.

Uniqueness

2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- is unique due to the presence of both the hydroxyl and phenylsulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

CAS No.

494794-58-0

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

3-(benzenesulfonyl)-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C12H18O3S/c1-11(2,13)12(3,4)16(14,15)10-8-6-5-7-9-10/h5-9,13H,1-4H3

InChI Key

BLJNFPVZYXMNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)S(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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